![molecular formula C12H14N4O B2864050 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine CAS No. 1004524-64-4](/img/structure/B2864050.png)
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
Overview
Description
“2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 . It is also known as BC-NH2 and is used as a carboxy-reactive building block for preparing CLIP substrates from the NHS esters or other amine-reactive forms of labels or biological targets .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include “2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine”, has been reported in the literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The InChI code for “2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” is 1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) . This indicates the presence of a pyrimidin-4-amine core structure, with a benzyl group attached at the 2-position via an oxygen atom, and an aminomethyl group attached to the benzyl group .Physical And Chemical Properties Analysis
“2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” is a solid compound with a molecular weight of 230.27 . The compound is stable under normal conditions and should be stored in a cool, dry place .Scientific Research Applications
Antitrypanosomal and Antiplasmodial Activities
This compound has been studied for its potential in treating tropical diseases. Derivatives of 2-aminopyrimidine, which include our compound of interest, have shown promising results against organisms causing sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum). These studies are crucial as they contribute to the development of new treatments for these diseases, especially in regions where they are endemic .
Protein Tagging in Biochemistry
The compound serves as a building block for creating CLIP-tag substrates, which are used for tagging proteins of interest in biochemical research. This application is significant for studying protein functions and interactions, as it allows for the specific labeling and tracking of proteins within cells .
Organic Synthesis
As a versatile chemical building block, this compound is used in organic synthesis to create a variety of derivatives. These derivatives can have different properties and potential applications, ranging from medicinal chemistry to materials science .
Safety and Hazards
Future Directions
The future directions for “2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine” could involve further exploration of its potential uses in biological research, particularly in protein tagging . Additionally, more studies could be conducted to better understand its synthesis, chemical reactions, and mechanism of action.
Mechanism of Action
Target of Action
It is suggested that it can be used as a protein tag for tagging your protein of interest (poi) .
Mode of Action
It is mentioned that it can be used as a protein tag , which suggests that it may bind to proteins of interest and enable their detection or manipulation.
Biochemical Pathways
Given its potential use as a protein tag , it may be involved in pathways related to protein synthesis, modification, or degradation, depending on the proteins it is used to tag.
Result of Action
As a potential protein tag , its effects would likely depend on the specific proteins it is used to tag and the experimental context.
properties
IUPAC Name |
2-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQQJAOFCGIVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=NC=CC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine |
Synthesis routes and methods I
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Synthesis routes and methods II
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